4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride
Description
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine hydrochloride is a bicyclic heterocyclic compound featuring a fused triazole and tetrahydropyrazine ring system. Its synthesis typically involves cycloaddition or heterocyclization strategies. For example, Shin et al. developed a one-pot method using ynones and amino azides, yielding 4-aryl/alkyl-substituted derivatives in excellent yields (70–95%) via a triazole-first pathway (Path A) . Alternative routes, such as SN2 reactions followed by Huisgen cycloaddition (Kron et al.), achieved 78% efficiency . The hydrochloride salt form enhances solubility, making it valuable in pharmaceuticals (e.g., Ca²⁺ channel inhibitors, α1-adrenergic blockers) and materials science .
Properties
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-2-9-5(3-6-1)4-7-8-9;/h4,6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAFWMFNHSJTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=N2)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656385 | |
| Record name | 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123308-28-1 | |
| Record name | 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Wentrup’s Thermolysis Approach
The foundational synthesis of the triazolo[1,5-a]pyrazine core was achieved via thermolysis of 5-(2-pyrazinyl)tetrazole (36 ) at 400°C under high vacuum (10⁻⁵ Torr), yielding 1,2,3-triazolo[1,5-a]pyrazine (38 ) in 20% yield. The reaction proceeds through a diazo intermediate (37 ), formed via nitrogen elimination. The precursor tetrazole (36 ) was synthesized from 2-cyanopyrazine (35 ) using hydrazoic acid (generated in situ from sodium azide and ammonium chloride).
Key Reaction Parameters:
-
Temperature : 400°C
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Pressure : 10⁻⁵ Torr
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Yield : 20%
-
Limitations : Harsh conditions and low yields limit scalability.
Oxidative Cyclization of Hydrazones
Lead Tetraacetate-Mediated Oxidation
An alternative route involves the oxidative cyclization of pyrazine-2-carbaldehyde hydrazone using lead tetraacetate. This method affords the triazolo[1,5-a]pyrazine scaffold (38 ) in 75% yield under milder conditions compared to thermolysis. The hydrazone intermediate is generated by condensing pyrazine-2-carbaldehyde with hydrazine, followed by oxidation to induce ring closure.
Optimization Insights:
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Oxidant : Lead tetraacetate
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Solvent : Dichloromethane
-
Yield : 75%
Solid-Phase Synthesis Using Polystyrene Resins
Raghavendra’s Traceless Solid-Phase Protocol
Raghavendra et al. developed a regiospecific method employing polystyrene p-toluenesulfonyl hydrazide resin (49 ). Acetylpyrazine (50 ) reacts with the resin in the presence of TiCl₄ (5% in MeOH) to form hydrazone 51 , which undergoes cyclization with morpholine to yield 1,2,3-triazolo[1,5-a]pyrazines (52 ) in 33–62% yield.
Procedure Highlights:
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Resin : Polystyrene p-toluenesulfonyl hydrazide
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Catalyst : TiCl₄ (5% in MeOH)
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Cyclization Agent : Morpholine
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Yield Range : 33–62%
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Advantage : Traceless cleavage minimizes purification steps.
Copper-Catalyzed [3+2] Cycloaddition
Koguchi’s One-Pot Alkyne-Azide Cycloaddition
Koguchi and coworkers synthesized 6,7-dihydro-1,2,3-triazolo[1,5-a]pyrazines (54 ) via copper-catalyzed cycloaddition of β-amino azides with ynones. The reaction proceeds through initial [3+2] cycloaddition, followed by amine-ketone condensation, achieving 80% yield in a one-pot process.
Reaction Conditions:
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Catalyst : Cu(I) salts
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Temperature : 80–100°C
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Solvent : Toluene
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Yield : 80%
Ugi-Huisgen Tandem Reaction
Tandem Ugi-Four Component Reaction
A novel approach combines the Ugi four-component reaction with intramolecular Huisgen cycloaddition. 2-Azido-3-arylpropanoic acids react with aldehydes, amines, and isocyanides to form Ugi adducts, which cyclize upon heating to yield 4,5-dihydrotriazolo[1,5-a]pyrazin-6(7H)-ones (9a–f ) in >95% yield. Hydrogenation of the dihydro intermediate produces the tetrahydro derivative, which is subsequently treated with HCl to form the hydrochloride salt.
Critical Steps:
Data Table: Ugi-Huisgen Reaction Outcomes
| Substrate Combination | Product (Hydrochloride) | Yield (%) |
|---|---|---|
| 4-Cl-C₆H₄CHO + benzylamine | 9a | 98 |
| 3,4-Cl₂-C₆H₃CHO + morpholine | 9b | 98 |
| 4-Br-C₆H₄CHO + cyclohexylamine | 9c | 95 |
Hydrogenation of Aromatic Precursors
Catalytic Hydrogenation of Triazolopyrazines
Saturated derivatives are accessible via hydrogenation of the aromatic triazolo[1,5-a]pyrazine core. For example, 1,2,3-triazolo[1,5-a]pyrazine (38 ) undergoes hydrogenation over Pd/C (10% wt) in methanol under H₂ (50 psi) to yield 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine, which is isolated as the hydrochloride salt after HCl treatment.
Parameters:
-
Catalyst : Pd/C (10% wt)
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Pressure : 50 psi H₂
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Solvent : Methanol
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Yield : 85–90%
| Method | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|
| Thermolysis | 20 | Low | Novel mechanism |
| Oxidative Cyclization | 75 | Moderate | Mild conditions |
| Solid-Phase Synthesis | 33–62 | High | Regiospecificity |
| Ugi-Huisgen Tandem | >95 | High | Modularity |
| Catalytic Hydrogenation | 85–90 | Industrial | High purity |
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or pyrazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
Synthesis Overview
Biological Activities
Recent studies have demonstrated that 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride exhibits various biological activities that make it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of this compound can inhibit specific kinases associated with cancer progression. For instance:
- c-Met Kinase Inhibition : Compounds derived from this scaffold have shown potent inhibition of c-Met kinases with IC50 values as low as 0.005 µM. This has implications for treating cancers such as non-small cell lung cancer and renal cell carcinoma .
Hsp90 Inhibition
The tetrahydrotriazolopyrazine motif has been identified as a promising scaffold for developing Hsp90 inhibitors. These inhibitors are crucial in cancer therapy as they affect protein folding and stability in cancer cells .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Savolitinib : A derivative of the compound has progressed to phase II clinical trials for metastatic cancers. It demonstrated favorable pharmacokinetics and potent anticancer activity in vivo .
- Huntington's Disease Modulation : The compound has also been investigated for its potential to modulate pathways related to Huntington's disease through structure-activity relationship studies .
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride involves its interaction with specific molecular targets. For example, as a modulator of σ-receptors, it binds to these receptors and influences their activity, which can affect various cellular processes. As an inhibitor of β-secretase-1, it prevents the cleavage of amyloid precursor protein, which is implicated in Alzheimer’s disease. The compound’s antiviral activity may involve inhibition of viral replication or interference with viral entry into host cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolo[1,5-a]pyrazin-6-ones
- Synthesis : Multistep routes (e.g., Abbott Laboratories) involving cyclization of hydrazines with ketones. Lower yields (~50%) compared to Shin’s one-pot method .
- Applications : HIV protease inhibitors (e.g., Crixivan) .
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazines
- Substituent Effects :
- Derivatives: Carboxamide (C6H9N5O): Antidiabetic activity via cyclization of azides . 3-Phenyl Substituted: Potential kinase inhibitors (95% purity) .
Pyrazolo[1,5-a]pyrazines
- Structure : Replaces triazole with pyrazole.
- Synthesis: Copper-catalyzed cycloaddition or Mitsunobu reactions .
- Properties : Reduced electron deficiency compared to triazolo analogues, affecting binding in biological systems .
Biological Activity
Overview
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as a modulator of sigma receptors and an inhibitor of beta-secretase-1 (BACE-1), which is crucial in Alzheimer's disease pathology. Additionally, it exhibits antiviral properties and has potential applications in cancer treatment.
Target Interactions
The biological activity of 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine is largely attributed to its interaction with several key targets:
- Sigma Receptors : Modulation of these receptors influences various neurological processes.
- Beta-Secretase-1 (BACE-1) : Inhibition of BACE-1 prevents the formation of β-amyloid plaques associated with Alzheimer's disease.
- Cytochrome P450 8B1 (Cyp8b1) : This enzyme is involved in cholesterol metabolism and its inhibition may have implications in metabolic disorders.
Biochemical Pathways
The compound's action affects multiple biochemical pathways:
- Amyloidogenic Pathway : By inhibiting BACE-1, it alters the production of amyloid-beta peptides.
- Antiviral Mechanisms : It disrupts viral replication processes, particularly in herpes and hepatitis B infections.
Biological Activity Data
| Activity Type | Target/Pathway | Effect |
|---|---|---|
| Antiviral | Viral replication | Inhibitory effects on herpes and HBV |
| Antitumor | Cancer cell lines | Induces apoptosis in cancer cells |
| Neuroprotective | Sigma receptors | Modulates neurotransmitter release |
| Alzheimer’s Treatment | BACE-1 | Reduces amyloid plaque formation |
Case Studies and Research Findings
Several studies have highlighted the biological activity of 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine:
- Antitumor Activity : A study showed that derivatives of this compound exhibited significant antiproliferative effects against human colon cancer cell lines (HCT-116 and HT-29). The mechanism involved the activation of the mitochondrial apoptotic pathway by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2 .
- Antiviral Properties : Research indicated that this compound effectively inhibits the replication of herpes simplex virus and hepatitis B virus. The antiviral mechanism involves interference with viral entry or replication processes at cellular levels .
- Alzheimer's Disease Research : Inhibitory effects on BACE-1 were confirmed through biochemical assays demonstrating reduced levels of amyloid-beta peptides in treated neuronal cultures. This suggests potential therapeutic benefits for Alzheimer’s disease management .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reaction Time | Yield Range | Key Reagents/Catalysts | Reference |
|---|---|---|---|---|
| Ugi–Huisgen Tandem | 24–48 h | 60–85% | Cu(I), methanol/toluene | |
| Propargylamine Azide | <6 h | 70–90% | Aziridine derivatives | |
| Azide-Mediated Cyclization | 12–24 h | 50–75% | Cu@ABA-Fe3O4@SiO2, H₂O |
Advanced: How do reaction conditions impact regioselectivity in triazolo-pyrazine synthesis?
Answer:
Regioselectivity is influenced by solvent polarity, catalyst choice, and substituent electronic effects. For example:
- Solvent Effects : Polar solvents (e.g., H₂O) favor Cu(I)-catalyzed 1,3-dipolar cycloadditions, producing 1,4-disubstituted triazoles, while non-polar solvents (e.g., toluene) stabilize Ugi adducts .
- Catalyst Design : Immobilized catalysts like Cu@ABA-Fe3O4@SiO2 enhance regiocontrol by restricting reactive intermediates' mobility .
- Substituent Electronics : Electron-withdrawing groups on arylpropanoic acids direct Meerwein arylation to the β-position, pre-organizing intermediates for cyclization .
Basic: What biological activities are associated with this compound?
Answer:
The triazolo-pyrazine scaffold exhibits:
Q. Table 2: Biological Targets and IC₅₀ Values
| Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| Sigma Receptor | 120 ± 15 | Radioligand binding | |
| Cyp8b1 | 85 ± 10 | Enzyme inhibition | |
| BACE1 | 200 ± 30 | Fluorescence assay |
Advanced: How can structural modifications enhance binding to β-secretase (BACE1)?
Answer:
Structure-activity relationship (SAR) studies suggest:
- Arylalkyl Substituents : Benzyl groups at R1 (ArCH₂) improve hydrophobic interactions with BACE1's S3 subpocket, reducing IC₅₀ by 40% compared to H-substituted analogs .
- Electron-Deficient Moieties : Nitro or trifluoromethyl groups enhance hydrogen bonding with catalytic aspartate residues .
- Ring Saturation : The tetrahydro-pyrazine core increases conformational rigidity, favoring entropic gains upon binding .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves regioisomers via distinct coupling patterns (e.g., J = 2.1 Hz for triazole protons) .
- X-Ray Crystallography : Confirms fused bicyclic geometry and hydrogen-bonding networks .
- HPLC-MS : Quantifies purity (>95%) and detects azide byproducts .
Advanced: How to resolve contradictions in reported synthetic yields?
Answer:
Discrepancies arise from:
- Catalyst Loading : Higher Cu(I) concentrations (10 mol%) in Ugi–Huisgen methods increase yields but risk side reactions (e.g., Glaser coupling) .
- Azide Purity : Trace moisture in azide precursors reduces cycloaddition efficiency; rigorous drying (P₂O₅, 24 h) improves reproducibility .
- Workup Protocols : Silica gel chromatography vs. recrystallization impacts recovery rates (75% vs. 60%) .
Basic: What in vitro assays are used to evaluate its therapeutic potential?
Answer:
- Enzyme Inhibition : Fluorescence-based assays for BACE1 (substrate: FRET-labeled APP peptide) .
- Cell Viability : MTT assays in HepG2 (hepatoma) or SH-SY5Y (neuroblastoma) lines .
- Receptor Binding : Radioligand displacement using [³H]-DTG for sigma receptors .
Advanced: What strategies optimize scalability of triazolo-pyrazine synthesis?
Answer:
- Flow Chemistry : Continuous Ugi–Huisgen reactions reduce batch variability and improve throughput .
- Microwave-Assisted Cyclization : Cuts reaction time from 24 h to 30 min with comparable yields (80%) .
- Greener Solvents : Replacing toluene with cyclopentyl methyl ether (CPME) enhances sustainability without sacrificing efficiency .
Basic: How does stereochemistry influence pharmacological activity?
Answer:
The tetrahydro-pyrazine core adopts a chair conformation, positioning substituents axially or equatorially. For example:
- Axial Benzyl Groups : Improve membrane permeability (PAMPA assay: logPₑ = −2.1 → −1.4) .
- Equatorial Halogens : Enhance target engagement (e.g., Cl at C3 increases BACE1 affinity 2-fold) .
Advanced: What are emerging applications in photopharmacology or prodrug design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
